6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile

Vue d'ensemble

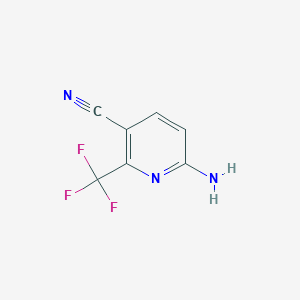

Description

6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H4F3N3 It is a pyridine derivative, characterized by the presence of an amino group at the 6th position, a trifluoromethyl group at the 2nd position, and a carbonitrile group at the 3rd position

Mécanisme D'action

Target of Action

Similar compounds, such as 2-amino-6-(trifluoromethyl)pyridine, have been used as substrates in the synthesis of various compounds . The specific role of these targets would depend on the context of the biochemical pathway in which they are involved.

Mode of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties can influence the compound’s interaction with its targets.

Biochemical Pathways

Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .

Result of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Action Environment

It’s worth noting that the compound is air sensitive , which could potentially influence its stability and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile typically involves the introduction of the trifluoromethyl group and the amino group onto a pyridine ring. One common method involves the reaction of 2-chloro-3-cyanopyridine with trifluoromethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functional groups on the pyridine ring.

Applications De Recherche Scientifique

6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the carbonitrile group.

3-Pyridinecarbonitrile: Contains the carbonitrile group but lacks the trifluoromethyl and amino groups.

2-(Trifluoromethyl)pyridine-3-carbonitrile: Similar structure but lacks the amino group.

Uniqueness

6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the combination of the trifluoromethyl, amino, and carbonitrile groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it valuable in various research and industrial applications.

Activité Biologique

6-Amino-2-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine derivative characterized by the presence of a trifluoromethyl group and an amino functionality, which contribute to its unique biological properties. This compound has garnered attention for its potential pharmacological applications, particularly in antimicrobial and anticancer therapies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies indicate that the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with cellular membranes and biological macromolecules. The amino group provides sites for hydrogen bonding, which is crucial for binding to target proteins.

Key Interactions

- Hydrogen Bonding : The amino group forms hydrogen bonds with specific amino acids within target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The trifluoromethyl group contributes to hydrophobic interactions, which stabilize the binding of the compound to its targets.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains. The compound's mechanism involves inhibiting essential bacterial enzymes and disrupting cell wall synthesis.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects on various cancer types, particularly breast and lung cancers. The compound's ability to induce apoptosis in cancer cells has been linked to its interference with cell cycle progression.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 5.4 | Apoptosis induction |

| A549 | 7.2 | Cell cycle arrest |

Study 1: Antimicrobial Efficacy

A study published in PLOS ONE investigated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited superior activity against Mycobacterium tuberculosis, highlighting its potential as a lead compound in tuberculosis treatment .

Study 2: Anticancer Properties

In a comprehensive evaluation of various compounds for anticancer activity, researchers found that this compound effectively inhibited the proliferation of MDA-MB-231 cells at low concentrations. The study emphasized the compound's selective toxicity towards cancer cells compared to normal cells .

Propriétés

IUPAC Name |

6-amino-2-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)6-4(3-11)1-2-5(12)13-6/h1-2H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYXOZOHXHVIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C#N)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.